molecular formula C11H14O B14621764 2-Methyl-4-phenylbut-2-en-1-ol CAS No. 58732-17-5

2-Methyl-4-phenylbut-2-en-1-ol

Cat. No.: B14621764
CAS No.: 58732-17-5
M. Wt: 162.23 g/mol
InChI Key: KGLSALQMUKUVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenylbut-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is an alcohol with a phenyl group and a double bond in its structure, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-phenylbut-2-en-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide . The reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process requires careful control of temperature and pressure to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

2-Methyl-4-phenylbut-2-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The double bond and phenyl group contribute to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylbut-2-en-1-ol is unique due to the presence of both a methyl group and a phenyl group, which influence its reactivity and applications. The combination of these functional groups makes it a valuable compound in organic synthesis and various industrial applications.

Properties

CAS No.

58732-17-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-4-phenylbut-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3

InChI Key

KGLSALQMUKUVFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.